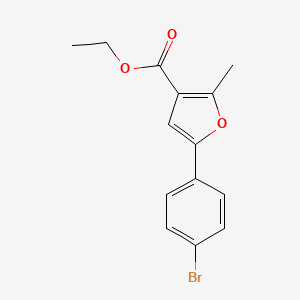
5-Methyl-4-methylene-1,2-dioxolan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-4-methylene-1,2-dioxolan-3-ol is an organic compound with the molecular formula C5H6O3. It belongs to the class of dioxolanes, which are heterocyclic acetals. This compound is characterized by a five-membered ring containing two oxygen atoms and a methylene group. It is related to other dioxolanes and dioxanes, which are commonly used in various chemical applications .
准备方法
Synthetic Routes and Reaction Conditions
5-Methyl-4-methylene-1,2-dioxolan-3-ol can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol. This reaction typically involves the use of an acid catalyst such as p-toluenesulfonic acid in a refluxing solvent like toluene. The continuous removal of water from the reaction mixture is essential to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and efficient water removal techniques, such as azeotropic distillation, can enhance the yield and purity of the compound .
化学反应分析
Types of Reactions
5-Methyl-4-methylene-1,2-dioxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methylene group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
科学研究应用
5-Methyl-4-methylene-1,2-dioxolan-3-ol has several scientific research applications:
作用机制
The mechanism of action of 5-Methyl-4-methylene-1,2-dioxolan-3-ol involves its ability to form stable cyclic structures. This stability allows it to act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic processes. The compound can also participate in ring-opening reactions, leading to the formation of various products depending on the reaction conditions .
相似化合物的比较
Similar Compounds
1,3-Dioxolane: A related compound with a similar ring structure but without the methylene group.
1,3-Dioxane: A six-membered ring analog with similar chemical properties.
Uniqueness
5-Methyl-4-methylene-1,2-dioxolan-3-ol is unique due to its specific ring structure and the presence of the methylene group, which imparts distinct reactivity and stability. This uniqueness makes it valuable in various synthetic applications where other dioxolanes or dioxanes may not be suitable .
属性
CAS 编号 |
105945-00-4 |
|---|---|
分子式 |
C5H8O3 |
分子量 |
116.11 g/mol |
IUPAC 名称 |
5-methyl-4-methylidenedioxolan-3-ol |
InChI |
InChI=1S/C5H8O3/c1-3-4(2)7-8-5(3)6/h4-6H,1H2,2H3 |
InChI 键 |
QSUOSYRPILUFJS-UHFFFAOYSA-N |
规范 SMILES |
CC1C(=C)C(OO1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[Dimethyl(phenyl)silyl]propanal](/img/structure/B14323464.png)
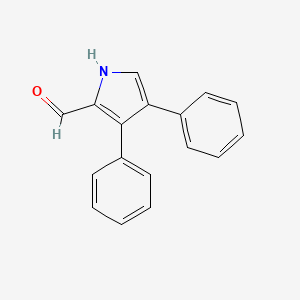
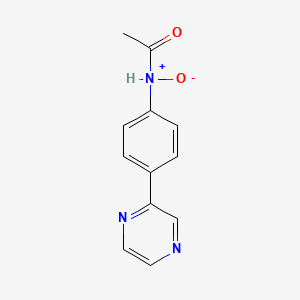

![2-[(2-Cyclohexyl-1-nitroethyl)sulfanyl]pyridine](/img/structure/B14323484.png)

![6-Nitro-2-[(thiophen-2-yl)methyl]-1H-benzimidazole](/img/structure/B14323506.png)
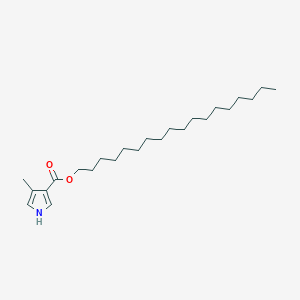
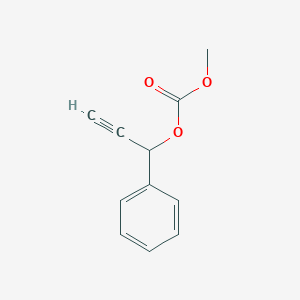
![2-{[2-(1H-Imidazol-5-yl)ethyl]amino}benzene-1,4-diol](/img/structure/B14323533.png)
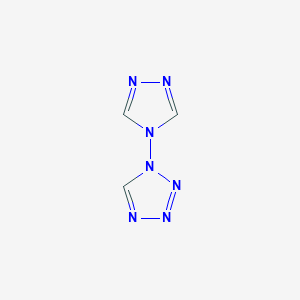
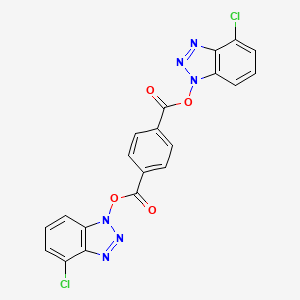
![Dibutylbis{[(2-chlorophenoxy)acetyl]oxy}stannane](/img/structure/B14323552.png)
